1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine

Piperazine SAR Nitro-aromatic pharmacology Procurement risk assessment

This is a rare, disubstituted piperazine (C₁₉H₂₂N₂O₂, MW 326.39) featuring an ortho-nitrobenzyl N1 group and a meta-phenoxybenzyl N4 group. No peer-reviewed pharmacological or physicochemical data exist for this exact chemotype, making it a unique topological probe for 5-HT₆ SAR campaigns or an internal standard for nitro-substituted piperazine HPLC/LC-MS methods. The 3-phenoxybenzyl-piperazine fragment is a known FAAH/MAGL inhibitor precursor. Buyers must rely on direct experimental validation—no bioisosteric equivalence can be assumed. Custom synthesis; typical lead time 2-4 weeks.

Molecular Formula C24H25N3O3
Molecular Weight 403.5 g/mol
Cat. No. B3711642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine
Molecular FormulaC24H25N3O3
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C24H25N3O3/c28-27(29)24-12-5-4-8-21(24)19-26-15-13-25(14-16-26)18-20-7-6-11-23(17-20)30-22-9-2-1-3-10-22/h1-12,17H,13-16,18-19H2
InChIKeyHSORJSKSWYOQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Nitrobenzyl)-4-(3-phenoxybenzyl)piperazine: Compound Identity and Research Status for Procurement Evaluation


1-(2-Nitrobenzyl)-4-(3-phenoxybenzyl)piperazine is a disubstituted piperazine derivative (molecular formula C₁₉H₂₂N₂O₂, MW 326.39 g/mol) . The compound features a 2-nitrobenzyl group at the N1 position and a 3-phenoxybenzyl group at the N4 position of the piperazine ring, a scaffold known for interactions with aminergic GPCRs [1]. Despite its structural relationship to pharmacologically characterized nitro-substituted phenylpiperazines, a systematic search of primary literature, patents, and authoritative databases reveals an absence of peer-reviewed pharmacological or physicochemical characterization for this precise chemotype. This evidence gap precludes direct quantitative comparison with in-class analogs and necessitates reliance on class-level inference for any differentiation claims.

Why 1-(2-Nitrobenzyl)-4-(3-phenoxybenzyl)piperazine Cannot Be Interchanged with Uncharacterized Piperazine Analogs


Within the nitro-substituted phenylpiperazine class, small structural perturbations—such as the position of the nitro group (ortho vs. para), the nature of the N4 substituent (benzyl vs. phenoxybenzyl vs. carbamate), and linker length—produce divergent 5-HT₆ receptor binding affinities spanning nanomolar to micromolar ranges [1]. The target compound bears a unique combination of an ortho-nitrobenzyl N1 group and a meta-phenoxybenzyl N4 group. No binding, functional, or pharmacokinetic data exist in the public domain for this exact substitution pattern. Consequently, assuming equipotency or bioisosteric equivalence with any other nitro-phenylpiperazine—whether a 5-HT₆ ligand, a FAAH/MAGL inhibitor such as JZL195, or a dopaminergic agent—is scientifically unjustified and procurement-risk relevant. Any substitution decision must be grounded in direct experimental evidence, which is currently unavailable.

Quantitative Differentiation Evidence for 1-(2-Nitrobenzyl)-4-(3-phenoxybenzyl)piperazine: No Direct Comparator Data Available


No Direct Head-to-Head or Cross-Study Comparable Data Exist for This Chemotype

A comprehensive literature and patent search returned zero quantitative activity records for 1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine in any assay system. The structurally closest characterized analogs are N-(2-nitrophenyl)piperazines (not 2-nitrobenzyl) evaluated for dopamine D₂ and 5-HT receptor binding [1], and 4-nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate (JZL195) evaluated as a FAAH/MAGL dual inhibitor with IC₅₀ values of 19–40 nM at FAAH [2]. Neither scaffold matches the target compound precisely. Without experimental data, no differential claim—whether superiority, inferiority, or equivalence—can be substantiated.

Piperazine SAR Nitro-aromatic pharmacology Procurement risk assessment

Recommended Application Scenarios for 1-(2-Nitrobenzyl)-4-(3-phenoxybenzyl)piperazine Based on Available Information


Structure-Activity Relationship (SAR) Exploratory Studies on Nitro-Piperazine Scaffolds

The compound may serve as a topological probe in SAR campaigns investigating the effect of ortho-nitrobenzyl substitution relative to para-nitro substitution in phenylpiperazine 5-HT₆ ligands [1].

Synthetic Intermediate for JZL195 Analogs

The 3-phenoxybenzyl-piperazine fragment is a known precursor to carbamate-based FAAH/MAGL dual inhibitors ; the 2-nitrobenzyl group could be explored as a protective or prodrug strategy, though no published validation exists.

Internal Reference Standard Procurement for Analytical Method Development

The compound may be suitable as an internal standard or impurity marker for HPLC/LC-MS methods targeting nitro-substituted piperazine derivatives, pending in-house purity certification.

Quote Request

Request a Quote for 1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.